![molecular formula C23H23ClN2OS B2501133 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223797-70-3](/img/structure/B2501133.png)
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, similar structures such as diazaspiro[2.3]hexenones and azaspiro[5.5]undecane derivatives have been synthesized and characterized, indicating a broader interest in spiro compounds and their derivatives in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related spiro compounds involves the reaction of precursors like diphenylcyclopropenone oxime with isocyanates, yielding diazaspiro[2.3]hexenones in good yields . Although the exact synthesis of 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not detailed, the methodologies applied in the synthesis of structurally related compounds suggest that similar synthetic routes could be explored for its preparation.
Molecular Structure Analysis
The molecular structure of spiro compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, and NMR, as well as single-crystal X-ray diffraction . These methods provide insights into the geometry, electronic structure, and conformation of the molecules. For instance, the structure of a related compound, N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea, was determined to crystallize in the monoclinic system with a trans-cis configuration .
Chemical Reactions Analysis
Spiro compounds can participate in various chemical reactions due to their unique structural features. The reactivity can be influenced by the presence of functional groups such as thiourea moieties, which are present in some of the related compounds . The chemical reactivity can also be predicted using quantum mechanical methods, such as the calculation of Fukui functions, which indicate the preferred sites for chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds can be inferred from their spectroscopic data and quantum mechanical calculations. For example, the vibrational wavenumbers, infrared intensities, and Raman scattering provide information about the bond strengths and molecular interactions . The molecular electrostatic potential (MEP) and frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), give insights into the electronic properties and reactivity of the compounds . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy changes can be studied to understand the stability and reactivity at different temperatures .
Scientific Research Applications
Catalytic Functions and Synthesis Methods
Research on compounds similar to 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione demonstrates the utility of heterocyclic spiro compounds in catalytic functions, such as the reductive cleavage of disulphides. For example, a study by Inoue and Tamura (1986) explores the catalytic function of a related tetramethylene-bridged methylthiazolium salt in the reduction of diphenyl disulphide and lipoamide to thiols, indicating potential applications in synthesizing similar complex molecules (Inoue & Tamura, 1986).
Another study by Pardeshi, Patil, and Bobade (2010) outlines a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene, showcasing innovative routes to create structurally diverse compounds with potential for varied applications (Pardeshi, Patil, & Bobade, 2010).
Chemical Properties and Reactions
The synthesis and properties of various spiro heterocycles have been a subject of interest. For instance, a study on the analgesic activity of novel spiro heterocycles by Cohen, Banner, and Lopresti (1978) contributes to understanding the biological activity of these compounds, offering insights into their potential therapeutic uses (Cohen, Banner, & Lopresti, 1978).
Research by Attwood, Barrett, and Florent (1981) into the synthesis of milbemycin β3 involves the creation of dioxaspiro undecene derivatives, illustrating the complex synthetic pathways that can be developed for substances with similar structures to 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, highlighting the depth of chemical synthesis and manipulation possible with these compounds (Attwood, Barrett, & Florent, 1981).
Pharmacological Applications
- The exploration of the antimicrobial and antifungal activities of novel spiro-isoxazolyl bis-thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-oxadiazolines by Rajanarendar et al. (2010) indicates the broad spectrum of biological activities that can be exhibited by spiro compounds, suggesting potential pharmacological applications (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).
properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-7-6-8-18(15-16)21(27)26-22(28)20(17-9-11-19(24)12-10-17)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNTGOHOICGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)
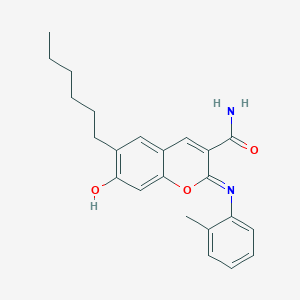
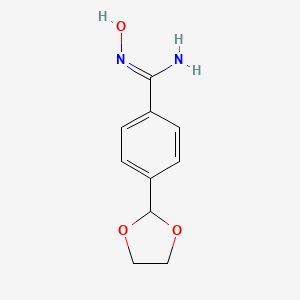

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)
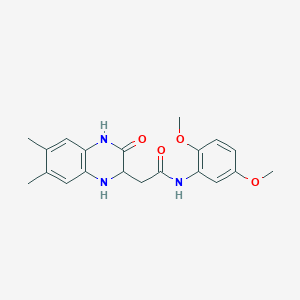
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

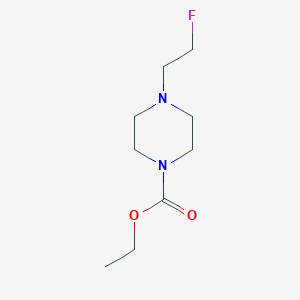
![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
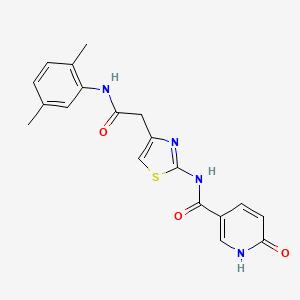
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)